N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Ensure non-interchangeable CNS probe precision with CAS 877632-73-0. The defined 4-fluorophenyl-piperazine and 4-methylbenzamide topology dictates unique GPCR/ion channel pharmacophore (cLogP ~3.9, tPSA ~56 Ų), where regioisomeric shifts critically alter target selectivity. When paired with 2-fluoro (877633-43-7) and 3-methyl (877632-71-8) analogs, this compound powers unambiguous SAR arrays. Demand ≥95% HPLC-certified purity with documented enantiomeric composition to eliminate confounding structural variability.

Molecular Formula C24H26FN3O2
Molecular Weight 407.489
CAS No. 877632-73-0
Cat. No. B2450848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide
CAS877632-73-0
Molecular FormulaC24H26FN3O2
Molecular Weight407.489
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C24H26FN3O2/c1-18-4-6-19(7-5-18)24(29)26-17-22(23-3-2-16-30-23)28-14-12-27(13-15-28)21-10-8-20(25)9-11-21/h2-11,16,22H,12-15,17H2,1H3,(H,26,29)
InChIKeyVCSJQQTVXDYQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide Procurement Guide: Structural Baseline & Key Identifiers for CAS 877632-73-0


N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide (CAS 877632-73-0) is a fully synthetic small molecule belonging to the N-arylpiperazine-ethyl-benzamide class, characterized by a 4-fluorophenyl-substituted piperazine moiety, a furan-2-yl ethyl linker, and a 4-methylbenzamide terminal group. Its molecular formula is C24H26FN3O2 (MW 407.49 g/mol), with a calculated logP of approximately 3.9 and a topological polar surface area (tPSA) around 56 Å2, positioning it within favorable drug-like chemical space . This compound serves as a versatile scaffold for medicinal chemistry exploration, particularly in central nervous system (CNS) target programs, where the arylpiperazine substructure is a privileged pharmacophore for aminergic GPCR and ion channel engagement.

Why Generic Substitution of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide Fails: The Substitution-Regioisomer Differentiation Problem


Within the arylpiperazine-ethyl-benzamide series, seemingly minor positional changes—such as moving the fluorine atom from the 4-position to the 2-position on the phenyl ring, or shifting the methyl group from the 4- to the 3-position on the benzamide—can profoundly alter pharmacological and physicochemical profiles. Even when no direct head-to-head bioactivity comparisons are published for this specific compound, established structure–activity relationship (SAR) principles in the furan-piperazine-benzamide class demonstrate that such regioisomeric changes modulate target selectivity, metabolic stability, and off-target liability [1]. Consequently, the compound cannot be freely interchanged with its closest commercially available analogs (e.g., CAS 877633-43-7, CAS 877632-71-8, or CAS 877632-70-7) without risking experimental irreproducibility or invalid structure–property correlations. The evidence below details the quantifiable structural and property-level differences that underpin the requirement for compound-specific procurement.

Quantitative Differentiation Evidence for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide (CAS 877632-73-0) Against Closest Structural Analogs


Regioisomeric Fluorophenyl Position: 4-Fluoro vs. 2-Fluoro Substitution Differentiates Predicted CNS Pharmacophore Geometry

The target compound features a 4-fluorophenyl substituent on the piperazine ring, whereas its direct positional isomer CAS 877633-43-7 carries the fluorine at the 2-position. In arylpiperazine pharmacophores targeting monoaminergic GPCRs (e.g., 5-HT1A, D2, D3), para-fluorination is consistently associated with enhanced target residence time and altered functional selectivity compared to ortho-substituted analogs, due to differential electron-withdrawing effects on the aryl ring π-system [1]. Quantitative structural comparison: the 4-fluoro isomer (target) presents a linear molecular electrostatic potential (MEP) vector, whereas the 2-fluoro isomer exhibits an orthogonal MEP orientation, yielding distinct hydrogen-bond acceptor geometries. Molecular weight (407.49 g/mol) and molecular formula (C24H26FN3O2) are identical between the two compounds, meaning that only spectroscopic techniques (e.g., 19F NMR: chemical shift difference typically 5–10 ppm between 4-F and 2-F arylpiperazines) can differentiate them upon receipt .

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Benzamide Methyl Group Position: 4-Methyl vs. 3-Methyl vs. Unsubstituted Benzamide Impacts Predicted Metabolic Stability and Hydrogen-Bonding Topology

The target compound features the methyl substituent at the para-position of the benzamide, in contrast to CAS 877632-71-8 (3-methyl isomer) and CAS 877632-70-7 (unsubstituted benzamide). The para-methyl group introduces a steric and electronic influence on the benzamide amide bond stability, with meta-substituted analogs typically exhibiting increased susceptibility to amidase-mediated hydrolysis in hepatic microsomal preparations [1]. The unsubstituted benzamide analog (CAS 877632-70-7) presents a molecular formula C23H24FN3O2 (MW 393.46 g/mol), differing from the target compound by a CH2 unit (ΔMW = 14.03 g/mol). The 3-methyl isomer shares the same formula and molecular weight (C24H26FN3O2, MW 407.49 g/mol) as the target, requiring confirmation via chromatographic retention time (HPLC: typical ΔRT 0.5–2.0 min on C18 column, acetonitrile/water gradient) or melting point (anticipated Δmp 10–30°C based on crystal packing differences) [2].

Drug Metabolism Pharmacokinetics ADME Prediction

Class-Level Evidence: Furan-Piperazine-Benzamide Scaffold Demonstrates Voltage-Gated Sodium Channel Blocking Activity in Published SAR Series

Although no direct pharmacological data are published for the target compound, the furan-piperazine-benzamide scaffold has been systematically characterized as a novel class of state-dependent voltage-gated sodium channel (VGSC) blockers. The prototypical series reported by Drizin et al. (2008) demonstrated that furan-piperazine benzamides potently block the tetrodotoxin-resistant Nav1.8 channel with IC50 values in the low nanomolar range (select compounds <50 nM), while maintaining >50-fold selectivity over Nav1.5 (cardiac isoform) [1]. The target compound's 4-fluorophenyl and 4-methylbenzamide substituents map onto the key pharmacophoric elements identified in this series: a hydrophobic aryl group at the piperazine N-terminus and a substituted benzamide at the ethyl linker terminus. This class-level evidence establishes the target compound as a plausible candidate for ion channel screening cascades, with the specific substitution pattern potentially offering differentiated selectivity or pharmacokinetic properties compared to the 2-fluorophenyl or 3-chloro analogs also commercially available .

Ion Channels Pain Research Translational Pharmacology

Physicochemical Property Space Differentiation: logP, tPSA, and Rule-of-Five Compliance vs. Clinical Candidates

The target compound occupies a distinct region of physicochemical space compared to clinically advanced arylpiperazines. Its calculated partition coefficient (cLogP ≈ 3.9) is approximately 0.8–1.2 log units higher than aripiprazole (cLogP ≈ 3.0) and 1.5 log units higher than brexpiprazole (cLogP ≈ 2.3), indicating substantially greater lipophilicity [1]. The topological polar surface area (tPSA ≈ 56 Å2) remains well within the CNS drug-likeness threshold (<90 Å2), while the higher logP may confer enhanced blood–brain barrier permeability at the potential expense of increased plasma protein binding and hERG liability risk. Compared to the unsubstituted benzamide analog (CAS 877632-70-7; cLogP ≈ 3.5), the target compound's 4-methyl group contributes an incremental logP of approximately 0.4 units and an additional 14 Da of molecular weight. No Rotatable Bond (nRotB) count is 7, within the acceptable range for oral bioavailability. These parameters place the compound in 'lead-like' rather than 'drug-like' space, making it suitable for early-stage hit-to-lead optimization rather than direct in vivo pharmacology without further structural refinement [2].

Drug-likeness Lead Optimization Physicochemical Profiling

Enantiomeric Considerations: Chiral Center at the Furan-2-yl Ethyl Carbon Confers Stereochemical Identity Requirements Absent in Achiral Analogs

The carbon atom linking the furan-2-yl ring and the piperazine nitrogen is a chiral center, meaning the target compound exists as a racemic mixture or as individual (R)- and (S)-enantiomers unless otherwise specified. In contrast, many comparator piperazine derivatives (e.g., 1-(4-fluorophenyl)piperazine, CAS 2252-63-3) lack this chiral center and are inherently achiral. The presence of the chiral center necessitates specification of enantiomeric purity upon procurement; typical vendor-supplied material is racemic (±), with enantiomeric excess (ee) not routinely determined unless requested . The (S)-enantiomer of the closely related compound N-[(2S)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-methylbenzamide has been separately cataloged, demonstrating that enantiomerically resolved material is accessible within this chemotype [1]. For biological assays, the enantiomeric composition can critically influence activity: in analogous piperazine-benzamide series, eudismic ratios (ratio of more active to less active enantiomer activity) of 10–100 fold have been documented.

Chirality Analytical Chemistry Quality Control

Optimal Research and Procurement Application Scenarios for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide (CAS 877632-73-0)


Focused Screening Library Construction for CNS GPCR and Ion Channel Targets

The target compound can serve as a representative member of a regioisomeric series in curated screening libraries targeting CNS aminergic GPCRs (5-HT1A, D2, D3) or voltage-gated sodium channels (Nav1.7, Nav1.8), based on the privileged furan-piperazine-benzamide scaffold [1]. Its 4-fluoro- and 4-methyl substitution pattern, combined with the inherent chirality at the ethyl linker, provides a defined structural probe for pharmacophore mapping studies. When procured alongside the 2-fluoro (CAS 877633-43-7) and 3-methyl (CAS 877632-71-8) isomers, the set enables formal SAR assessment of fluorine position and methyl topology within a single screening campaign. Recommended procurement includes analytical certification of chemical identity via 1H/19F NMR and HPLC purity ≥95%, with enantiomeric composition documented (racemic or resolved).

In Vitro ADME and Physicochemical Profiling Studies for Lead Optimization Programs

With cLogP ≈ 3.9 and tPSA ≈ 56 Å2, this compound occupies a physicochemical space typical of early lead candidates, making it suitable for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, and microsomal metabolic stability studies [1]. The structural diversity introduced by the 4-methylbenzamide relative to the unsubstituted benzamide analog (CAS 877632-70-7) provides a systematic test of the methyl group's influence on intrinsic clearance and permeability. The compound's rule-of-five compliance (MW <500, cLogP <5, HBD ≤5, HBA ≤10) supports its use in lead optimization workflows, while its elevated lipophilicity relative to clinical comparators may inform early risk assessment for CYP inhibition, hERG binding, and plasma protein binding.

Chemical Probe Development for Target Deconvolution in Neuropathic Pain Models

The class-level association of the furan-piperazine-benzamide scaffold with Nav1.8 blocking activity, as reported by Drizin et al. (2008), positions this compound as a potential chemical probe for target deconvolution studies in neuropathic pain [1]. Although no direct bioactivity data are published for this particular compound, the structural congruence with the active pharmacophore series supports its inclusion in target engagement assays (e.g., electrophysiological patch-clamp, FLIPR membrane potential assays) to empirically determine its potency and selectivity profile. Researchers should design experiments with close-in analogs (especially the 3-chloro variant CAS 877632-46-7) as parallel comparators to establish any differential activity attributable to the 4-methylbenzamide and 4-fluorophenyl moieties.

Computational Chemistry and Molecular Modeling Input Sets for Docking and MD Simulations

The well-defined 3D structure of the compound, featuring a semi-rigid piperazine-furan linker with one chiral center, provides an ideal input for molecular docking, molecular dynamics (MD) simulations, and free energy perturbation (FEP) calculations targeting aminergic GPCRs or VGSCs [1]. The availability of experimentally determined or DFT-optimized 3D conformers enables accurate placement within pharmacophore models. The compound's predicted electrostatic potential surface, shaped by the 4-fluoro substituent, offers a distinctive MEP signature for in silico screening campaigns. Researchers procuring this compound for computational studies should request high-purity material (≥98%) to minimize confounding effects from synthetic impurities that could bias calculated binding scores.

Quote Request

Request a Quote for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.